molecular formula C13H16N2O3 B1387354 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid CAS No. 1099597-39-3

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid

Cat. No.: B1387354
CAS No.: 1099597-39-3
M. Wt: 248.28 g/mol
InChI Key: ZXDULTRXPQLUDO-UHFFFAOYSA-N
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Description

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety through an acylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid typically involves the acylation of pyrrolidine with an appropriate acyl chloride, followed by the coupling of the resulting intermediate with a benzoic acid derivative. Common reagents used in this synthesis include pyrrolidine, acyl chlorides, and benzoic acid derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acylamino group to an amine or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro compounds. The reaction conditions vary depending on the specific reaction but often involve the use of organic solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the acylamino linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

3-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(9-15-6-1-2-7-15)14-11-5-3-4-10(8-11)13(17)18/h3-5,8H,1-2,6-7,9H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDULTRXPQLUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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